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The table below outlines the core design and key safety findings of the Phase 1 study [1] [2].

Trial Aspect Details
ClinicalTrials.gov ID NCT02695550 [1] [2]
Study Period April 13, 2016 — February 8, 2020 [1]

| Patient Population | 64 patients with advanced ALK-positive NSCLC ¢ 41 (64.1%) ALK TKI-naive * 23
(35.9%) previously treated with crizotinib [1] | | Primary Endpoints | Maximum Tolerated Dose (MTD),
Dose-Limiting Toxicity (DLT), Adverse Events [1] | | Most Common Treatment-Related Adverse Events
(TRAES) | « Diarrhea (71.9%) ¢ Elevated serum creatinine (45.3%) ¢ Elevated aspartate aminotransferase

(39.1%) * Nausea (37.5%) [1] | | Grade 23 TRAE:s | 9 patients (14.1%) experienced serious TRAEs [1] |

Efficacy and Recommended Dosing

This table summarizes the antitumor activity and the doses recommended for Phase 2 trials [1] [2].
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| ALK TKI-naive (n=39) | 64.1% (25 of 39 patients) | 15.9 months (95% CI: 9.26 - 23.3) | 15.0 months (95%
CI: 9.06 - 25.8) | 600 mg, once daily (QD) [1] | | Crizotinib-pre-treated (n=21) | 33.3% (7 of 21 patients) |
6.73 months (95% CI: 4.73 - 8.54) | 6.60 months (95% CI: 3.77 - 13.3) | 300 mg, twice daily (BID) [1] |

Conteltinib’'s Mechanism of Action

Conteltinib is an oral, potent, and ATP-competitive second-generation ALK tyrosine kinase inhibitor

(TKTI) [1]. Its mechanism involves dual targeting:

e Primary Target (ALK Inhibition): In enzymatic assays, Conteltinib is about 10 times more potent
than crizotinib against ALK. It also effectively inhibits various crizotinib-resistant ALK mutations (e.g.,
L1196M, G1202R) [1].

e Secondary Target (FAK Inhibition): Conteltinib also inhibits Focal Adhesion Kinase (FAK) and
Pyk2, although with less potency than its inhibition of ALK [1] [3] [4]. This multi-kinase inhibition profile
may contribute to its overall anti-tumor activity.

The diagram below illustrates the key signaling pathways targeted by Conteltinib.

Conteltinib's primary mechanism is potent inhibition of the ALK oncogenic driver, with secondary inhibition

of FAK/Pyk2 pathways involved in cell migration and invasion [1] [3] [4].

Detailed Experimental Protocol

For researchers, here is a detailed breakdown of the key methodology from the Phase 1 study [1]:

e Study Design: This was a multicenter, single-arm, open-label trial consisting of two phases: a
dose-escalation phase and a dose-expansion phase.

e Dosing Regimen: In the dose-escalation phase, Conteltinib was administered orally at doses
ranging from 50 mg to 800 mg, once daily (QD), using a modified Fibonacci sequence and a 3 + 3
design. Each 28-day cycle included a PK lead-in phase where a single dose was given 7 days before
Cycle 1, Day 1.

o Patient Selection: Key eligibility criteria included [1]:

o Adults (18-75 years) with an ECOG Performance Status of <2.

o Histologically confirmed advanced ALK-positive NSCLC (determined by FISH, IHC, PCR, or
NGS).

o At least one measurable lesion as per response criteria.
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o Asymptomatic brain metastases or brain metastases that were stable for >4 weeks after
treatment.
e Endpoint Assessment: The first cycle was used for DLT investigation. Treatment continued until
disease progression, unacceptable toxicity, or patient withdrawal. Safety evaluations were conducted
at the end of each cycle, and follow-up assessments occurred 30 days after the last dose.

Research Context and Status

Based on the search results, here is important context for professionals:

¢ Current Development Status: While this Phase 1 study demonstrated promising results, the
provided search results do not indicate that Conteltinib has received FDA approval as of the latest
information. A review article from 2025 notes that Conteltinib, among other FAK inhibitors, had
progressed to Phase lll clinical trials [4].

¢ Role as a Multi-Kinase Inhibitor: The activity of Conteltinib against FAK is significant. FAK is a
non-receptor tyrosine kinase overexpressed in many tumors and is crucial in regulating tumor cell
signaling, proliferation, and the tumor microenvironment [3] [4]. Conteltinib is therefore classified
among the multikinase inhibitors that include FAK inhibition, which may provide a broader therapeutic
profile [3].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule Contact

Your Ultimate Destination for Small-Molecule (aka. Address:

smolecule) Compounds, Empowering Innovative

Research Solutions Beyond Boundaries. Phone:
Email:
Web:

Ontario, CA 91761, United
States

(512) 262-9938
info@smolecule.com

www.smolecule.com

© 2026 Smolecule. All rights reserved. 4/ 4

Tech Support


https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s524211?utm_src=pdf-bulk
https://www.smolecule.com/products/s524211?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

